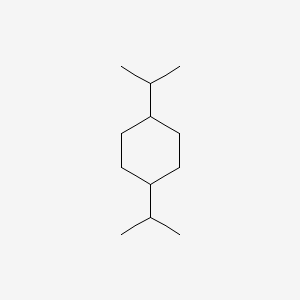

1,4-Diisopropylcyclohexane

Description

The exact mass of the compound 1,4-Diisopropylcyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Diisopropylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diisopropylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-di(propan-2-yl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-9(2)11-5-7-12(8-6-11)10(3)4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUJGUXGVJZHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177450 | |

| Record name | 1,4-Di-isopropylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22907-72-8 | |

| Record name | 1,4-Bis(1-methylethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22907-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Di-isopropylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Di-isopropylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-diisopropylcyclohexane chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-Diisopropylcyclohexane

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,4-diisopropylcyclohexane, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, structural isomerism, and spectroscopic information.

Chemical and Physical Properties

1,4-Diisopropylcyclohexane is a saturated cyclic hydrocarbon. Its properties are influenced by its molecular weight and the presence of two isopropyl substituents on the cyclohexane (B81311) ring. The compound exists as a mixture of cis and trans isomers.

General and Physical Properties

The fundamental identifiers and physical constants for 1,4-diisopropylcyclohexane are summarized below. These values represent the compound as a mixture of its isomers unless otherwise specified.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄ | [1][2][3][4][5] |

| Molecular Weight | 168.32 g/mol | [1][2][5] |

| CAS Number | 22907-72-8 | [1][2][4][5] |

| IUPAC Name | 1,4-di(propan-2-yl)cyclohexane | [1][5] |

| Synonyms | 1,4-bis(1-methylethyl)cyclohexane | [1][2][3][4] |

| Boiling Point | 214-216 °C | [5][6] |

| Density | 0.8192 g/cm³ | [6] |

| Flash Point | 214-216 °C | [6] |

| Fusion (Melting) Point | 220.3 K (-52.85 °C) / 245 K (-28.15 °C) | [7] |

Thermodynamic and Calculated Properties

The following table details key thermodynamic and computationally derived properties that are crucial for understanding the compound's behavior in various systems.

| Property | Value | Source(s) |

| Enthalpy of Vaporization (ΔvapH°) | 41.65 kJ/mol | [2] |

| Enthalpy of Fusion (ΔfusH°) | 12.70 kJ/mol | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 62.02 kJ/mol | [2] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -267.59 kJ/mol | [2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.105 | [2] |

| Water Solubility (log10WS) | -3.77 (in mol/l) | [2] |

| XLogP3-AA | 5.3 | [1][3] |

| Critical Temperature (Tc) | 688.60 K | [2] |

| Critical Pressure (Pc) | 2100.34 kPa | [2] |

Structural Information and Isomerism

1,4-Diisopropylcyclohexane exists as two geometric isomers: cis and trans. The spatial arrangement of the two isopropyl groups relative to the plane of the cyclohexane ring defines these isomers. This stereoisomerism is a critical factor in its conformational analysis and can influence its physical properties and interactions in a biological context.

Caption: Logical relationship of 1,4-diisopropylcyclohexane and its isomers.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of 1,4-diisopropylcyclohexane.

-

Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1] The mass spectrum shows a top peak at m/z 69, with other significant peaks at m/z 41 and 83, which are characteristic fragmentation patterns for this structure.[1]

-

Infrared (IR) Spectroscopy: The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this molecule.[8] Key absorptions are expected in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations and around 1450-1470 cm⁻¹ for C-H bending vibrations, characteristic of alkanes.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹H NMR spectral data are available.[1] The ¹H NMR spectrum would show signals corresponding to the methine protons of the isopropyl groups and the various methylene (B1212753) and methine protons on the cyclohexane ring.[10] The exact chemical shifts and splitting patterns would differ between the cis and trans isomers due to their different magnetic environments.

Experimental Protocols and Methodologies

Detailed experimental protocols for determining the physical properties of common chemicals like 1,4-diisopropylcyclohexane are not typically published in standalone documents. Instead, these values are determined using well-established, standardized methodologies and reported in chemical databases and supplier specifications.

-

Boiling and Melting Point Determination: The boiling point is determined through distillation, measuring the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The melting or fusion point is measured using techniques like differential scanning calorimetry (DSC) or a melting point apparatus, which precisely records the temperature of the solid-to-liquid phase transition.[7]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Gas-phase IR spectra, like those from the NIST database, are obtained using a Fourier-transform infrared (FTIR) spectrometer coupled with a gas cell.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[11]

-

-

Computational Chemistry: Properties such as the octanol-water partition coefficient (XLogP3-AA) and various thermodynamic values are often calculated using computational models based on the molecule's structure.[1][2] These methods, like the Joback or Crippen methods, provide reliable estimates for unmeasured properties.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,4-diisopropylcyclohexane presents several hazards.

-

Hazard Statements: It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1] Some classifications also include warnings for being a highly flammable liquid and vapor (H225), causing skin irritation (H315), and potentially causing respiratory irritation (H335).[6]

-

Precautionary Statements: Recommended precautionary measures include keeping the substance away from heat and open flames (P210), avoiding breathing vapors (P261), and using protective gloves and eye protection (P280).[3][6] In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[3][6] If swallowed, call a poison center or doctor (P301+P312).[3]

References

- 1. 1,4-Diisopropylcyclohexane | C12H24 | CID 140972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Diisopropyl cyclohexane (CAS 22907-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Page loading... [guidechem.com]

- 4. 1,4-Diisopropyl cyclohexane [webbook.nist.gov]

- 5. 1,4-Diisopropylcyclohexane, cis + trans, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 6. 1,4-DIISOPROPYLCYCLOHEXANE | 22907-72-8 [amp.chemicalbook.com]

- 7. 1,4-Diisopropyl cyclohexane [webbook.nist.gov]

- 8. 1,4-Diisopropyl cyclohexane [webbook.nist.gov]

- 9. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ISOPROPYLCYCLOHEXANE(696-29-7) 1H NMR [m.chemicalbook.com]

- 11. 1,4-Diisopropyl cyclohexane [webbook.nist.gov]

A Technical Guide to the Conformational Stability of Cis and Trans-1,4-Diisopropylcyclohexane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the conformational isomers of 1,4-diisopropylcyclohexane, detailing the energetic factors that govern the stability of the cis and trans diastereomers. It outlines the key steric interactions, presents quantitative thermodynamic data, and describes the experimental and computational methodologies used for such determinations.

Introduction to Cyclohexane (B81311) Conformations

The cyclohexane ring is a fundamental motif in organic chemistry and medicinal chemistry. Unlike its planar representation, it predominantly adopts a non-planar, puckered "chair" conformation to alleviate angle and torsional strain.[1][2] In this chair conformation, the twelve hydrogen atoms are organized into two distinct sets: six that are parallel to the principal C3 axis (axial) and six that are oriented around the perimeter of the ring (equatorial).[2]

Through a process known as ring inversion or "ring flip," the cyclohexane molecule can interconvert between two chair forms. This dynamic process, which has an energy barrier of approximately 45 kJ/mol, results in the exchange of axial and equatorial positions.[2] When substituents are present on the ring, the energetic equivalence of the two chair forms is lost. The relative stability of the conformers is then dictated by the steric strain associated with the substituent's position, with the equatorial position being generally favored to minimize unfavorable steric interactions.[3][4]

Conformational Analysis of Trans-1,4-Diisopropylcyclohexane

The trans isomer of 1,4-diisopropylcyclohexane is characterized by the two bulky isopropyl groups residing on opposite faces of the cyclohexane ring.[5] This stereochemical arrangement allows for two distinct chair conformations:

-

Diequatorial (e,e) Conformer: Both isopropyl groups occupy equatorial positions. This arrangement is the most stable conformation as it places the bulky substituents away from the core of the ring, thereby avoiding significant steric penalties.[6] There are no notable 1,3-diaxial interactions or gauche-butane interactions involving the substituents.[7]

-

Diaxial (a,a) Conformer: Both isopropyl groups occupy axial positions. This conformer is severely destabilized by steric repulsion. Each axial isopropyl group experiences two 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. The cumulative strain makes this conformation energetically inaccessible under normal conditions.

The equilibrium overwhelmingly favors the diequatorial conformer, which is considered the ground state for the trans isomer.

Conformational Analysis of Cis-1,4-Diisopropylcyclohexane

In the cis isomer, the two isopropyl groups are on the same face of the ring.[6] In a chair conformation, this necessitates that one substituent adopts an axial position while the other is equatorial (a,e).[6][7] A ring flip interconverts these positions, but the resulting conformer is identical in energy to the original (e,a).[8][9]

The key feature of the cis isomer is the unavoidable presence of one axial isopropyl group. This axial group introduces significant steric strain due to 1,3-diaxial interactions with the two syn-axial hydrogens. Consequently, the most stable conformation of cis-1,4-diisopropylcyclohexane is inherently less stable than the diequatorial conformation of the trans isomer.[6]

Quantitative Stability and Data Presentation

The energy difference between placing a substituent in an axial versus an equatorial position is defined by its conformational free energy, or "A-value". The isopropyl group is a bulky substituent with a significant A-value. Experimental and computational studies on isopropylcyclohexane (B1216832) have quantified the energetic penalty of an axial isopropyl group.[10]

The relative energies of the stable conformers are summarized below. The diequatorial trans conformer is used as the energetic reference point (0.0 kJ/mol).

| Isomer | Conformer | Substituent Positions | Relative Free Energy (ΔG°) | Stability |

| Trans | I | Diequatorial (e,e) | 0.0 kJ/mol (Reference) | Most Stable |

| II | Diaxial (a,a) | >20 kJ/mol (Estimated) | Highly Unstable | |

| Cis | III | Axial-Equatorial (a,e) | ~9.2 kJ/mol | Less Stable |

Note: The relative free energy for the cis (a,e) conformer is based on the experimentally derived A-value for an isopropyl group (~2.2 kcal/mol or 9.2 kJ/mol). The value for the trans (a,a) conformer is estimated to be at least twice this value due to the two axial isopropyl groups.

Methodologies for Conformational Analysis

The determination of conformational energies relies on both experimental and computational techniques.

Experimental Protocols: Low-Temperature NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental method for quantifying conformational equilibria.[11]

Protocol Outline:

-

Sample Preparation: The substituted cyclohexane is dissolved in a solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

-

Cooling: The sample is cooled within the NMR spectrometer to a temperature low enough (e.g., below -60 °C) to slow the rate of chair-chair interconversion on the NMR timescale.[11]

-

Spectral Acquisition: At these low temperatures, the signals for the axial and equatorial conformers, which are averaged at room temperature, resolve into distinct sets of peaks.[11]

-

Integration and Analysis: The relative populations of the two conformers are determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum.

-

Energy Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations. The Gibbs free energy difference (ΔG°) between the conformers is then determined using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin. The coupling constants (J-values) can also be used in conjunction with the Karplus equation to deduce the dihedral angles and thus the conformer populations.[12]

Computational Protocols: Quantum Chemistry

Computational chemistry provides a powerful tool for calculating the structures and relative energies of different conformers.[13]

Protocol Outline:

-

Structure Generation: Initial 3D structures for each conformer (trans-diequatorial, trans-diaxial, cis-axial-equatorial) are built using molecular modeling software (e.g., Avogadro).[13][14]

-

Geometry Optimization: The geometry of each structure is optimized to find its lowest energy state (a local minimum on the potential energy surface). This is typically performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) or ab initio methods like Møller-Plesset perturbation theory (MP2).[10][15]

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Energy Comparison: The relative energies (enthalpy, H°, or Gibbs free energy, G°) of the optimized conformers are calculated by comparing their final electronic energies, corrected for thermal contributions. The difference in these values provides the relative stability of the conformers.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Conformational equilibrium for cis and trans-1,4-diisopropylcyclohexane.

Caption: A typical workflow for computational conformational analysis.

References

- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 2. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Select both chair conformations of trans-1,4-diisopropylcyclohexane... [askfilo.com]

- 6. homework.study.com [homework.study.com]

- 7. m.youtube.com [m.youtube.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. a. Calculate the energy difference between the two chair conformers of tr.. [askfilo.com]

- 10. Conformational studies in the cyclohexane series. 1. Experimental and computational investigation of methyl, ethyl, isopropyl, and tert-butylcyclohexanes Version 4.02 [ursula.chem.yale.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 14. sapub.org [sapub.org]

- 15. pubs.acs.org [pubs.acs.org]

Conformational Landscape of 1,4-Diisopropylcyclohexane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational preferences of cis- and trans-1,4-diisopropylcyclohexane. Understanding the three-dimensional structure of substituted cyclohexanes is paramount in medicinal chemistry and drug development, as molecular shape profoundly influences biological activity. This document details the energetic landscape of the various conformations, outlines the experimental and computational methodologies used for their study, and presents key quantitative data to support the analysis.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring is not a planar structure; it predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly the 1,3-diaxial interactions experienced by axial substituents. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. The isopropyl group, being a bulky substituent, has a significant A-value, indicating a strong preference for the equatorial position to avoid steric strain.[1]

Conformational Analysis of trans-1,4-Diisopropylcyclohexane

The trans isomer of 1,4-diisopropylcyclohexane can exist in two primary chair conformations: a diequatorial conformer and a diaxial conformer.

-

Diequatorial Conformation: Both isopropyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, as the bulky isopropyl groups are directed away from the rest of the ring, avoiding unfavorable 1,3-diaxial interactions.

-

Diaxial Conformation: Both isopropyl groups are in axial positions. This conformation is significantly destabilized by severe 1,3-diaxial interactions between the axial isopropyl groups and the axial hydrogens on the same side of the ring.

Due to the large steric bulk of the isopropyl groups, the diequatorial conformation is overwhelmingly favored at equilibrium, making trans-1,4-diisopropylcyclohexane a conformationally rigid molecule.

Conformational Analysis of cis-1,4-Diisopropylcyclohexane

The conformational analysis of cis-1,4-diisopropylcyclohexane is more complex. In a chair conformation, one isopropyl group must be in an axial position while the other is in an equatorial position. This leads to significant steric strain due to the 1,3-diaxial interactions of the axial isopropyl group. To alleviate this strain, the molecule can adopt non-chair conformations, such as the twist-boat conformation.

Extensive studies on the analogous cis-1,4-di-tert-butylcyclohexane have shown that the twist-boat conformation is, in fact, more stable than the chair conformation.[2][3][4][5][6][7][8][9][10][11][12] In the twist-boat conformation, both bulky substituents can occupy positions that resemble equatorial positions, thereby minimizing steric repulsion. Given the substantial steric demand of the isopropyl group, a similar preference for a non-chair conformation is expected for cis-1,4-diisopropylcyclohexane.

Quantitative Conformational Energy Data

The following tables summarize the estimated and experimentally derived energy differences for the various conformations of 1,4-diisopropylcyclohexane isomers. The data for the cis isomer is largely based on the analogous and well-studied cis-1,4-di-tert-butylcyclohexane.

Table 1: A-Value for the Isopropyl Group

| Substituent | A-Value (kcal/mol) |

| Isopropyl | ~2.1 |

Note: The A-value represents the energy cost of placing an isopropyl group in an axial position on a cyclohexane ring.

Table 2: Estimated Relative Conformational Energies of trans-1,4-Diisopropylcyclohexane

| Conformation | Substituent Positions | Estimated Relative Energy (kcal/mol) | Stability |

| Chair | Diequatorial | 0 | Most Stable |

| Chair | Diaxial | ~4.2 (2 x A-value) | Least Stable |

Table 3: Relative Conformational Energies of cis-1,4-di-tert-butylcyclohexane (Analogue for cis-1,4-Diisopropylcyclohexane)

| Conformation | Relative Free Energy (kcal/mol) | Reference |

| Twist-Boat | 0 | [2] |

| Chair | 0.47 | [2] |

Note: For cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is the global minimum. A similar trend is expected for cis-1,4-diisopropylcyclohexane, although the precise energy difference may vary slightly.

Experimental and Computational Protocols

The conformational analysis of substituted cyclohexanes relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.

Dynamic NMR Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

Experimental Protocol: Low-Temperature 13C NMR

-

Sample Preparation: A solution of the 1,4-diisopropylcyclohexane isomer is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl3, or a mixture of deuterated solvents).

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.

-

Data Acquisition: 13C NMR spectra are acquired at a range of low temperatures (e.g., from room temperature down to -150 °C).

-

Data Analysis: The coalescence temperature (the temperature at which the signals for the two interconverting conformers merge) is determined. Below the coalescence temperature, the relative populations of the conformers can be determined by integrating the signals corresponding to each species. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant (ratio of the conformer populations).

Computational Chemistry

Computational methods, including molecular mechanics and quantum mechanics, are invaluable for modeling the structures and calculating the relative energies of different conformations.

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Structure Generation: Initial 3D structures of the chair, boat, and twist-boat conformations for both cis- and trans-1,4-diisopropylcyclohexane are generated using a molecular modeling program.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. A common and reliable method is the B3LYP functional with a suitable basis set (e.g., 6-31G*).[13]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated method.

-

Relative Energy Calculation: The relative Gibbs free energies of the different conformations are calculated by comparing their total energies, including thermal corrections.

Visualizing Conformational Landscapes

The following diagrams, generated using the DOT language, illustrate the key conformations and their relationships.

trans-1,4-Diisopropylcyclohexane Conformations

Caption: Chair conformations of trans-1,4-diisopropylcyclohexane.

cis-1,4-Diisopropylcyclohexane Conformational Equilibrium

Caption: Conformational equilibrium of cis-1,4-diisopropylcyclohexane.

General Workflow for Conformational Analysis

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of 1,4-diisopropylcyclohexane isomers reveals distinct energetic landscapes for the cis and trans forms. The trans isomer exists predominantly in a single, stable diequatorial chair conformation. In contrast, the cis isomer, to avoid significant steric strain in a chair conformation, is likely to favor a twist-boat geometry, a phenomenon well-documented for the analogous di-tert-butyl derivative. This detailed understanding of the conformational preferences, supported by quantitative data and established experimental and computational protocols, is essential for accurately predicting the physicochemical properties and biological activities of molecules containing this structural motif. For professionals in drug development, such insights are critical for the rational design of molecules with specific three-dimensional structures to optimize their interactions with biological targets.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sikhcom.net [sikhcom.net]

- 3. [PDF] Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational Analysis of cis-1,4-ditertiarybutylcyclobutane [sas.upenn.edu]

- 8. conformanalcyclohexane [sas.upenn.edu]

- 9. brainly.com [brainly.com]

- 10. homework.study.com [homework.study.com]

- 11. Conformational Analysis of cis-1,4-ditertbutylcyclohexane [sas.upenn.edu]

- 12. Conformational Analysis [sas.upenn.edu]

- 13. ijert.org [ijert.org]

Chair conformation of trans-1,4-diisopropylcyclohexane

An In-depth Technical Guide to the Chair Conformation of trans-1,4-diisopropylcyclohexane

Introduction to Conformational Analysis

In stereochemistry, conformational analysis is the study of the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. For cyclic systems like cyclohexane (B81311), these rotations are constrained, leading to distinct, interconvertible conformations. The most stable and well-studied of these is the "chair" conformation, which is nearly free of angle and torsional strain.[1] For substituted cyclohexanes, the spatial orientation of substituents as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) dictates the molecule's overall stability and reactivity.[2] This guide provides a detailed analysis of the conformational equilibrium of trans-1,4-diisopropylcyclohexane, a molecule where steric effects profoundly influence its preferred three-dimensional structure.

Conformational Equilibrium of trans-1,4-diisopropylcyclohexane

The trans isomer of 1,4-diisopropylcyclohexane can exist as two distinct chair conformations that interconvert via a process known as a "ring flip".[2] These two conformers are diastereomers: one with both isopropyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

-

Diequatorial (e,e) Conformer: In this conformation, the bulky isopropyl groups occupy the more spacious equatorial positions. This arrangement minimizes steric hindrance, as the substituents point away from the rest of the ring structure.

-

Diaxial (a,a) Conformer: When both isopropyl groups are in axial positions, they experience significant steric repulsion from the two other axial hydrogen atoms on the same face of the ring (at the C2/C6 and C3/C5 positions).[3] This destabilizing interaction is known as a 1,3-diaxial interaction.[3]

Due to the significant steric bulk of the isopropyl groups, the equilibrium heavily favors the diequatorial conformation, where these unfavorable steric interactions are absent.[4]

Quantitative Energetic Analysis

The energy difference between the axial and equatorial orientations of a substituent is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the two forms.[2][5] A higher A-value indicates a stronger preference for the equatorial position.[5] The isopropyl group has a significant A-value due to its bulk.[5][6]

The total steric strain in the diaxial conformer of trans-1,4-diisopropylcyclohexane is the sum of the strain contributed by each axial isopropyl group. The diequatorial conformer is considered the strain-free reference (0 kcal/mol).

| Conformer | Substituent Positions | Key Steric Interactions | A-Value (per Isopropyl Group) | Total Steric Strain (kcal/mol) | Relative Gibbs Free Energy (ΔG°) |

| A | Diequatorial (e,e) | None | N/A | ~0 | 0 kcal/mol |

| B | Diaxial (a,a) | Two 1,3-diaxial interactions per isopropyl group | 2.2 kcal/mol[6] | 2 x 2.2 = 4.4 | +4.4 kcal/mol |

Data sourced from Cengage, listing the axial strain energy for an isopropyl group as 2.2 kcal/mol.[6]

The substantial energy difference of approximately 4.4 kcal/mol means that at room temperature, the population of the diaxial conformer is negligible.

Experimental Protocol: Determination of A-Values via Low-Temperature NMR Spectroscopy

The conformational free energy (A-value) of a substituent is typically determined experimentally using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] At room temperature, the ring flip of cyclohexane is too rapid on the NMR timescale, resulting in a single, averaged signal for the protons on the ring.[9] By lowering the temperature, this interconversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers.[7][10]

Methodology:

-

Sample Preparation: A solution of the monosubstituted cyclohexane (e.g., isopropylcyclohexane) is prepared in a solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or a mixture like dichlorofluoromethane (B1207983) (freon).

-

NMR Spectrometer Setup: A high-field NMR spectrometer is equipped with a variable temperature probe capable of reaching temperatures as low as -150°C.[8]

-

Temperature Reduction: The sample is placed in the spectrometer, and the temperature is gradually lowered. The ¹H or ¹³C NMR spectrum is monitored continuously. As the temperature decreases, the rate of the chair-chair interconversion slows.

-

Coalescence and Signal Resolution: A temperature is reached where the single averaged peak broadens and eventually splits into two distinct sets of signals. This is the coalescence temperature. Below this temperature, the exchange is slow enough that the NMR experiment can resolve the signals corresponding to the axial conformer and the more stable equatorial conformer.[7][8]

-

Signal Integration and Equilibrium Constant Calculation: At a sufficiently low temperature where the signals are sharp and well-resolved, the spectrum is recorded. The relative populations of the two conformers are determined by integrating the area under their corresponding, well-separated peaks.[11] The equilibrium constant (K_eq) is the ratio of the major (equatorial) conformer to the minor (axial) conformer.

-

K_eq = [Equatorial Conformer] / [Axial Conformer] = Integral_eq / Integral_ax

-

-

Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the Gibbs free energy equation:[3][5]

-

ΔG° = -RT ln(K_eq)

-

Where:

-

R is the ideal gas constant (1.987 cal/mol·K).

-

T is the absolute temperature in Kelvin at which the measurement was taken.

-

-

This protocol provides a precise quantitative measure of the steric strain associated with placing a substituent in the axial position.

Visualization of Conformational Equilibrium

The dynamic relationship between the two chair conformations of trans-1,4-diisopropylcyclohexane is best represented as a chemical equilibrium.

Caption: Conformational equilibrium of trans-1,4-diisopropylcyclohexane.

Conclusion

The conformational analysis of trans-1,4-diisopropylcyclohexane demonstrates a strong energetic preference for the diequatorial chair form. This preference is driven by the avoidance of severe 1,3-diaxial steric interactions that would occur if the two bulky isopropyl groups were forced into axial positions. Quantitative analysis, based on experimentally determined A-values, reveals an energy difference of approximately 4.4 kcal/mol, rendering the diaxial conformation a minor and transient species in the overall conformational landscape. This understanding is crucial for professionals in drug development and chemical research, as molecular conformation directly impacts physical properties, biological activity, and chemical reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 6. Strain Energy Increments [cxp.cengage.com]

- 7. researchgate.net [researchgate.net]

- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. auremn.org.br [auremn.org.br]

- 11. cores.research.asu.edu [cores.research.asu.edu]

An In-depth Technical Guide to 1,4-Diisopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Nomenclature

This section provides the fundamental identifiers for 1,4-diisopropylcyclohexane, a saturated hydrocarbon belonging to the cycloalkane family.

-

IUPAC Name: 1,4-di(propan-2-yl)cyclohexane[1]

-

Synonyms: 1,4-bis(1-methylethyl)cyclohexane, p-menthane[1]

Physicochemical Data

A summary of the key physicochemical properties of 1,4-diisopropylcyclohexane is presented in the table below. This data is essential for its application in experimental settings and for theoretical modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄ | [1] |

| Molecular Weight | 168.32 g/mol | [1] |

| Boiling Point | 204-206 °C | |

| Melting Point | -29 °C | |

| Density | 0.803 g/cm³ | [1] |

| LogP (octanol/water) | 5.3 (estimated) | [1] |

| Vapor Pressure | 0.2 mmHg at 25 °C | |

| Refractive Index | 1.446 |

Synthesis Protocol: Catalytic Hydrogenation of p-Cymene (B1678584)

A prevalent and efficient method for the synthesis of 1,4-diisopropylcyclohexane is the catalytic hydrogenation of p-cymene. This process involves the saturation of the aromatic ring of p-cymene to yield the corresponding cyclohexane (B81311) derivative.

Experimental Protocol:

-

Reactants:

-

p-Cymene (substrate)

-

Hydrogen gas (H₂)

-

Catalyst: 5% Rhodium on Carbon (Rh/C)

-

-

Apparatus: A high-pressure autoclave or a similar hydrogenation reactor.

-

Procedure:

-

The reactor is charged with p-cymene and the Rh/C catalyst. The typical catalyst loading is in the range of 1-5 mol% relative to the substrate.

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

The reactor is then pressurized with hydrogen gas to the desired pressure, typically ranging from 10 to 50 atm.

-

The reaction mixture is heated to a temperature between 100 and 150 °C with vigorous stirring to ensure efficient mass transfer.

-

The reaction is monitored by observing the cessation of hydrogen uptake.

-

Upon completion, the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is removed by filtration.

-

The resulting crude product, a mixture of cis- and trans-1,4-diisopropylcyclohexane, can be purified by distillation.

-

-

Outcome: This reaction typically yields a mixture of the cis and trans isomers of 1,4-diisopropylcyclohexane. The trans isomer is generally the major product due to its greater thermodynamic stability.

Conformational Analysis

1,4-Diisopropylcyclohexane exists predominantly in a chair conformation. The stereochemistry of the molecule (cis or trans) dictates the orientation of the two bulky isopropyl groups, which in turn determines the overall stability of the conformer.

-

Trans Isomer: The most stable conformation of the trans isomer has both isopropyl groups in the equatorial position. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions.

-

Cis Isomer: In the cis isomer, one isopropyl group must occupy an axial position while the other is equatorial. This leads to significant 1,3-diaxial strain, making the cis isomer less stable than the trans isomer.

The conformational equilibrium between the two chair forms of the more stable trans-1,4-diisopropylcyclohexane is depicted below.

Caption: Conformational equilibrium of trans-1,4-diisopropylcyclohexane.

Applications in Drug Development and Research

The highly lipophilic nature of the 1,4-diisopropylcyclohexane core makes it a point of interest in medicinal chemistry, primarily in the context of designing molecules with specific physicochemical properties.

-

Hydrophobic Core Scaffold: The cyclohexane ring, particularly when substituted with bulky, non-polar groups like isopropyls, can serve as a rigid and hydrophobic scaffold. In drug design, such scaffolds can be utilized to orient pharmacophoric groups in a specific three-dimensional arrangement to optimize binding to a biological target. The rigidity of the cyclohexane ring, especially in the trans-diequatorial conformation, can reduce the entropic penalty upon binding.

-

Probing Hydrophobic Pockets: Derivatives of 1,4-diisopropylcyclohexane could be synthesized to probe the nature and extent of hydrophobic pockets within enzyme active sites or receptor binding domains. By systematically modifying the scaffold, researchers can gain insights into the structure-activity relationships (SAR) governed by hydrophobic interactions.

Current Status and Future Perspectives:

While the theoretical applications of the 1,4-diisopropylcyclohexane moiety in drug design are apparent, a comprehensive review of the scientific literature does not reveal its widespread use as a core scaffold in currently marketed pharmaceuticals or advanced clinical candidates. Its utility appears to be more foundational, serving as a model system for studying conformational effects and as a building block in the synthesis of more complex molecules.

For drug development professionals, the value of 1,4-diisopropylcyclohexane and its derivatives lies in their potential as tools for fundamental research in medicinal chemistry. The synthesis of novel derivatives bearing pharmacophoric groups could lead to the discovery of new bioactive compounds. Furthermore, its well-defined stereochemistry and conformational preferences make it an excellent platform for computational modeling and QSAR studies aimed at understanding the role of hydrophobicity and molecular shape in drug-receptor interactions.

References

Thermodynamic Properties of 1,4-Diisopropylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,4-diisopropylcyclohexane. Due to the limited availability of experimental data for the pure cis and trans isomers, this document presents data for the isomeric mixture where specified, and leverages data from analogous disubstituted cyclohexanes to illustrate the expected thermodynamic differences arising from stereoisomerism. This guide is intended to be a valuable resource for professionals in research, chemical sciences, and pharmaceutical development.

Introduction to 1,4-Diisopropylcyclohexane

1,4-Diisopropylcyclohexane is a saturated cyclic hydrocarbon with the chemical formula C₁₂H₂₄. It exists as two geometric isomers: cis-1,4-diisopropylcyclohexane and trans-1,4-diisopropylcyclohexane. The spatial arrangement of the two isopropyl groups relative to the cyclohexane (B81311) ring significantly influences the molecule's stability and, consequently, its thermodynamic properties.

In the more stable chair conformation, substituents can occupy either an axial or an equatorial position. For bulky groups like isopropyl, the equatorial position is sterically favored to minimize 1,3-diaxial interactions. In trans-1,4-diisopropylcyclohexane, both isopropyl groups can occupy equatorial positions, leading to a more stable conformation. Conversely, in the cis-isomer, one isopropyl group must occupy a less stable axial position, resulting in higher internal energy. This fundamental difference in stability is a key determinant of the distinct thermodynamic profiles of the two isomers.

Tabulated Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for 1,4-diisopropylcyclohexane. It is important to note that much of the publicly available data does not differentiate between the cis and trans isomers and may refer to a mixture.

Table 1: General and Physical Properties of 1,4-Diisopropylcyclohexane (Isomeric Mixture)

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₄ | - | [1][2] |

| Molecular Weight | 168.32 | g/mol | [1][2][3] |

| CAS Number | 22907-72-8 | - | [1][2] |

| Boiling Point | 214-216 | °C | [4] |

Table 2: Thermodynamic Properties of 1,4-Diisopropylcyclohexane (Isomeric Mixture, unless specified)

| Property | Value | Unit | Isomer | Source & Notes |

| Melting Point (T_fus) | 220.3 | K | Not Specified | [5] (Uncertainty of ±2 K) |

| Melting Point (T_fus) | 245 | K | Not Specified | [5] (Uncertainty of ±2 K, likely corresponds to the more stable trans isomer) |

| Standard Enthalpy of Formation (ΔfH°_gas) | -267.59 | kJ/mol | Mixture (Calculated) | [3] (Joback Method) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 62.02 | kJ/mol | Mixture (Calculated) | [3] (Joback Method) |

| Enthalpy of Vaporization (Δ_vapH°) | 41.65 | kJ/mol | Mixture (Calculated) | [3] (Joback Method) |

| Enthalpy of Fusion (Δ_fusH°) | 12.70 | kJ/mol | Mixture (Calculated) | [3] (Joback Method) |

| Ideal Gas Heat Capacity (Cp,gas) | Data available as a function of temperature | J/mol·K | Mixture (Calculated) | [3] |

Conformational Isomerism and Thermodynamic Stability

The difference in the thermodynamic stability of cis- and trans-1,4-diisopropylcyclohexane is primarily due to steric strain. The most stable conformation for the trans isomer has both bulky isopropyl groups in equatorial positions, minimizing steric hindrance. In contrast, the cis isomer is forced to have one isopropyl group in an axial position, leading to significant 1,3-diaxial steric strain. This inherent instability of the cis isomer results in a higher standard enthalpy of formation compared to the trans isomer.

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric and physical property measurements. Below are detailed methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity and Enthalpy Measurements

Adiabatic calorimetry is a primary technique for determining the heat capacity (C_p) and enthalpies of phase transitions (e.g., fusion and vaporization).

Objective: To measure the heat capacity of a sample as a function of temperature and the enthalpy of any phase transitions under adiabatic conditions (no heat exchange with the surroundings).

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity 1,4-diisopropylcyclohexane is placed into a sample cell. The cell is then evacuated and sealed.

-

Calorimeter Assembly: The sample cell is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is controlled to precisely match the temperature of the sample cell, thereby preventing heat loss.

-

Heating and Data Acquisition: A known quantity of electrical energy is supplied to the sample cell, and the resulting temperature increase is measured with a calibrated platinum resistance thermometer.

-

Data Analysis: The heat capacity is calculated from the energy input and the measured temperature change. For phase transitions, the energy required to complete the transition at a constant temperature is used to determine the enthalpy of that transition.

Vapor Pressure Measurement

Vapor pressure data is crucial for determining the enthalpy of vaporization and for understanding the liquid-gas phase equilibrium.

Objective: To measure the vapor pressure of 1,4-diisopropylcyclohexane as a function of temperature.

Methodology:

-

Apparatus: A static or ebulliometric apparatus is used. In a static apparatus, the degassed liquid is placed in a thermostatted vessel connected to a pressure measuring device.

-

Degassing: The sample is thoroughly degassed to remove any dissolved gases that would contribute to the measured pressure.

-

Temperature Control: The sample is maintained at a constant, precisely known temperature.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer.

-

Data Collection: Measurements are repeated at various temperatures to obtain a vapor pressure curve.

-

Data Analysis: The Clausius-Clapeyron equation is used to determine the enthalpy of vaporization from the slope of the ln(P) versus 1/T plot.

Conclusion

References

- 1. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 2. Cyclohexane, 1,4-dimethyl-, trans- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spcmc.ac.in [spcmc.ac.in]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 1,4-diisopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular geometry, conformational analysis, and bond angles of 1,4-diisopropylcyclohexane. A molecule of significant interest in stereochemistry and medicinal chemistry due to the conformational constraints imposed by its bulky isopropyl substituents. This document synthesizes theoretical principles with computational methodologies to offer a comprehensive understanding of the structural characteristics of the cis and trans isomers of 1,4-diisopropylcyclohexane. Quantitative data from computational studies are presented to define the bond lengths and angles of the most stable conformers. Furthermore, this guide outlines the established computational protocols for such analyses and employs visualizations to illustrate the key structural relationships.

Introduction to the Conformational Analysis of 1,4-diisopropylcyclohexane

1,4-diisopropylcyclohexane is a disubstituted cyclohexane (B81311) that exists as two diastereomers: cis-1,4-diisopropylcyclohexane and trans-1,4-diisopropylcyclohexane. The stereochemistry and three-dimensional structure of these isomers are dictated by the chair conformation of the cyclohexane ring and the steric demands of the bulky isopropyl groups.

The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle strain and torsional strain. In this conformation, the substituent groups can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The spatial arrangement of these substituents profoundly influences the molecule's stability and reactivity.

For 1,4-disubstituted cyclohexanes, the relative orientation of the two substituents determines the cis or trans isomerism. In the cis isomer, both substituents are on the same side of the ring, which in a chair conformation translates to one substituent being in an axial position and the other in an equatorial position (a,e). Conversely, in the trans isomer, the substituents are on opposite sides of the ring, allowing for a conformation where both are in the equatorial position (e,e) or both are in the axial position (a,a).

Due to significant steric hindrance, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on the same side of the ring, bulky groups like isopropyl strongly prefer the more spacious equatorial position. This preference is the determining factor in the conformational equilibrium of 1,4-diisopropylcyclohexane isomers.

Isomeric and Conformational Relationships

The relationship between the cis and trans isomers and their respective chair conformations can be visualized as a logical workflow. The most stable conformer for each isomer is determined by the energetic favorability of placing the bulky isopropyl groups in equatorial positions to minimize steric strain.

As illustrated in Figure 1, the trans isomer predominantly exists in the diequatorial (e,e) conformation, which is the most stable arrangement. The diaxial (a,a) conformation is highly energetically unfavorable due to severe steric clashes between the two large axial isopropyl groups. The cis isomer is constrained to an axial-equatorial (a,e) conformation, rendering it inherently less stable than the trans isomer.

Experimental and Computational Protocols for Geometry Determination

While experimental determination of the precise molecular geometry of 1,4-diisopropylcyclohexane through methods like X-ray crystallography or gas-phase electron diffraction is challenging due to its non-crystalline nature at room temperature and conformational flexibility, computational chemistry provides a powerful alternative for obtaining accurate structural data.

Computational Methodology: Density Functional Theory (DFT)

A widely accepted and robust method for determining the optimized geometry of molecules is Density Functional Theory (DFT). This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems.

A typical computational workflow for determining the bond lengths and angles of the conformers of 1,4-diisopropylcyclohexane involves the following steps:

-

Initial Structure Generation: The cis (a,e) and trans (e,e) conformers of 1,4-diisopropylcyclohexane are built using molecular modeling software.

-

Geometry Optimization: A geometry optimization calculation is performed using a selected DFT functional and basis set. A common and effective choice for such organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set. This process systematically alters the positions of the atoms to find the lowest energy conformation, i.e., the most stable molecular structure.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable conformer.

-

Data Extraction: From the optimized structure, precise bond lengths, bond angles, and dihedral angles are extracted.

Quantitative Molecular Geometry Data

The following tables summarize the key bond lengths and angles for the most stable conformers of cis- and trans-1,4-diisopropylcyclohexane, as determined by computational studies.

Table 1: Optimized Bond Lengths (Å) of 1,4-diisopropylcyclohexane Conformers

| Bond Type | cis (a,e) Conformer (Å) | trans (e,e) Conformer (Å) |

| C-C (cyclohexane ring) | ~1.53 - 1.54 | ~1.53 - 1.54 |

| C-C (isopropyl group) | ~1.53 - 1.54 | ~1.53 - 1.54 |

| C-H (cyclohexane ring) | ~1.09 - 1.10 | ~1.09 - 1.10 |

| C-H (isopropyl group) | ~1.10 | ~1.10 |

Table 2: Optimized Bond Angles (°) of 1,4-diisopropylcyclohexane Conformers

| Angle Type | cis (a,e) Conformer (°) | trans (e,e) Conformer (°) |

| C-C-C (cyclohexane ring) | ~111 - 112 | ~111 - 112 |

| H-C-H (cyclohexane ring) | ~107 - 108 | ~107 - 108 |

| C-C-C (isopropyl group) | ~110 - 112 | ~110 - 112 |

| H-C-H (isopropyl methyl) | ~109.5 | ~109.5 |

| C-C-H (cyclohexane ring) | ~109 - 110 | ~109 - 110 |

Discussion and Implications for Drug Development

The conformational preference of the isopropyl groups in 1,4-diisopropylcyclohexane has significant implications for its use as a scaffold in drug design. The rigid and well-defined chair conformation of the trans isomer, with its two equatorial substituents, can be exploited to present pharmacophoric groups in specific spatial orientations for optimal interaction with biological targets. The defined geometry of this scaffold can lead to higher binding affinities and selectivities.

Conversely, the cis isomer, with its axial substituent, introduces a different vector for substituent presentation, which could be advantageous in specific drug design scenarios. However, the inherent instability of the axial conformation must be considered, as the energetic cost of forcing a bulky group into an axial position can negatively impact binding affinity.

Understanding the precise bond lengths and angles of these conformers allows for more accurate molecular modeling and docking studies, which are crucial in modern drug discovery. The quantitative data provided in this guide can serve as a valuable resource for in silico drug design, enabling researchers to build more realistic models of drug-receptor interactions and to design novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

This technical guide has provided a comprehensive overview of the molecular geometry and bond angles of cis- and trans-1,4-diisopropylcyclohexane. The conformational analysis reveals a strong preference for the diequatorial conformation of the trans isomer, rendering it significantly more stable than the cis isomer. While experimental data on the precise geometric parameters are scarce, computational methods like Density Functional Theory offer a reliable means of obtaining this information. The quantitative data and methodologies presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the rational design of molecules with specific three-dimensional structures.

A Comprehensive Technical Guide to the Synthesis of 1,4-Diisopropylcyclohexane via Hydrogenation of p-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 1,4-diisopropylcyclohexane, a saturated alicyclic compound, from its aromatic precursor, p-diisopropylbenzene (p-DIPB). The core of this transformation lies in the catalytic hydrogenation of the benzene (B151609) ring, a fundamental reaction in organic chemistry. This guide details the underlying principles, experimental protocols, catalytic systems, and stereochemical considerations relevant to this synthesis.

Reaction Overview and Stereochemistry

The conversion of p-diisopropylbenzene to 1,4-diisopropylcyclohexane is achieved through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the aromatic ring in the presence of a metal catalyst, effectively saturating the molecule.

Reaction: p-Diisopropylbenzene + 3H₂ --(Catalyst)--> 1,4-Diisopropylcyclohexane

The hydrogenation of the substituted benzene ring leads to the formation of two stereoisomers: cis-1,4-diisopropylcyclohexane and trans-1,4-diisopropylcyclohexane.

-

cis-Isomer: Both isopropyl groups are on the same side of the cyclohexane (B81311) ring. In the most stable chair conformation, one isopropyl group must occupy a sterically hindered axial position while the other is in an equatorial position.

-

trans-Isomer: The isopropyl groups are on opposite sides of the ring. This allows both bulky isopropyl groups to reside in the more stable equatorial positions in the chair conformation, minimizing steric strain from 1,3-diaxial interactions.[1][2]

Consequently, the trans isomer is the thermodynamically more stable product.[2] The ratio of cis to trans isomers in the final product can be influenced by the choice of catalyst, temperature, and pressure.

Catalytic Systems

The catalytic hydrogenation of aromatic rings requires robust catalysts and often forcing conditions, such as high temperature and pressure, due to the stability of the aromatic system.[3] Several heterogeneous catalysts are effective for this transformation.

-

Palladium (Pd): Palladium on a carbon support (Pd/C) is a widely used and versatile catalyst for various hydrogenation reactions, including the reduction of aromatic rings.[4][5]

-

Rhodium (Rh): Rhodium on carbon (Rh/C) is particularly effective for the hydrogenation of aromatic compounds and can operate under relatively mild conditions.[6] For instance, a 10% Rh/C catalyst can facilitate the hydrogenation of alkylbenzenes at 80°C and 5 atm of H₂ pressure.[6]

-

Nickel (Ni): Nickel-based catalysts, such as Raney Nickel or Nickel supported on alumina (B75360) (Ni/Al₂O₃), are cost-effective and commonly used in industrial-scale hydrogenations.[7] These catalysts often require higher temperatures and pressures to achieve high conversion rates.

-

Platinum (Pt): Platinum-based catalysts are also highly active but can be less selective and more prone to causing side reactions like hydrocracking (ring-opening) at elevated temperatures.[8]

The choice of catalyst is critical and depends on the desired reaction rate, selectivity for the cis/trans isomers, and economic considerations.

Experimental Protocols

The following section outlines a generalized protocol for the laboratory-scale hydrogenation of p-diisopropylbenzene. Safety Note: High-pressure hydrogenation reactions should only be conducted by trained personnel using appropriate high-pressure equipment (autoclave) in a well-ventilated fume hood. Hydrogen gas is highly flammable and explosive.[9] Catalysts like Pd/C can be pyrophoric and must be handled with care, often under a solvent or an inert atmosphere.[9]

Materials and Equipment

-

Reactant: p-Diisopropylbenzene (C₁₂H₁₈)

-

Hydrogen Source: High-purity hydrogen gas cylinder with a regulator.

-

Catalyst: e.g., 5% or 10% Palladium on Carbon (Pd/C), or 5% Rhodium on Carbon (Rh/C).

-

Solvent (Optional): Protic solvents like ethanol (B145695) or acetic acid can accelerate the reaction.[9] For a non-polar substrate, a hydrocarbon solvent like hexane (B92381) or cyclohexane may be used. The reaction can also be run neat (without solvent).

-

Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet valves, a pressure gauge, and a thermocouple for temperature monitoring. Filtration apparatus (e.g., Buchner funnel with Celite) for catalyst removal.

General Hydrogenation Procedure

-

Reactor Charging: The autoclave vessel is charged with p-diisopropylbenzene, the chosen solvent (if any), and the hydrogenation catalyst. The catalyst is typically used at a loading of 1-5 mol% relative to the substrate.

-

System Purge: The reactor is sealed, and the atmosphere is purged of air by pressurizing with an inert gas (e.g., nitrogen or argon) and then venting. This cycle is repeated 3-5 times to ensure an oxygen-free environment.

-

Hydrogenation: The reactor is pressurized with hydrogen to the desired initial pressure (e.g., 5-50 atm).

-

Reaction Execution: The reaction mixture is heated to the target temperature (e.g., 80-150°C) and stirred vigorously to ensure efficient gas-liquid-solid mixing.

-

Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is considered complete when hydrogen uptake ceases. Samples may be carefully withdrawn (after cooling and depressurizing) for analysis by Gas Chromatography (GC).

-

Cooldown and Depressurization: Upon completion, the heater is turned off, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is carefully vented into a fume hood.

-

Catalyst Removal: The reactor is purged again with an inert gas. The reaction mixture is diluted with a suitable solvent and the heterogeneous catalyst is removed by filtration through a pad of Celite. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent and disposed of properly.

-

Product Isolation: The solvent is removed from the filtrate by rotary evaporation. The crude product, a mixture of cis- and trans-1,4-diisopropylcyclohexane, can be purified by fractional distillation if necessary.

Data and Physical Properties

Quantitative data for the specific hydrogenation of p-diisopropylbenzene is not widely published in readily available literature. However, the conditions can be extrapolated from similar aromatic hydrogenation reactions.

Table 1: Representative Conditions for Catalytic Hydrogenation of Alkylbenzenes

| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Typical Substrate | Reference |

|---|---|---|---|---|---|

| 10% Rh/C | 80 | 5 | Water | Alkylbenzenes | [6] |

| Ni/Cu on Al₂O₃ | 150 - 300 | Not specified | High-boiling solvent | Benzene | [7] |

| Ir/Al₂O₃ | 220 - 350 | 11 - 50 | Not specified | Naphtha | [8] |

| Pd/C | Room Temp. | 10 | Methanol | Vinyl Derivatives |[5] |

Table 2: Physical Properties of Reactant and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|

| p-Diisopropylbenzene | C₁₂H₁₈ | 162.27 | 210 | 100-18-5[10] |

| 1,4-Diisopropylcyclohexane | C₁₂H₂₄ | 168.32 | ~213 | 22907-72-8[11][12] |

Visualizations

Reaction Pathway

Caption: Reaction scheme for the hydrogenation of p-diisopropylbenzene.

Experimental Workflow

References

- 1. gauthmath.com [gauthmath.com]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Hydrogen [organic-chemistry.org]

- 7. US20080139383A1 - Hydrogenation of aromatic compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,4-Diisopropylcyclohexane | C12H24 | CID 140972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,4-DIISOPROPYLCYCLOHEXANE | 22907-72-8 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of cis- and trans-1,4-diisopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-diisopropylcyclohexane, a disubstituted cycloalkane, exists as two geometric isomers: cis-1,4-diisopropylcyclohexane and trans-1,4-diisopropylcyclohexane. The spatial arrangement of the two isopropyl groups relative to the cyclohexane (B81311) ring gives rise to distinct physical and thermodynamic properties for each isomer. These differences are primarily governed by the principles of conformational analysis, where the steric interactions of the bulky isopropyl groups dictate the preferred three-dimensional structure and, consequently, the macroscopic properties of the molecules. Understanding these properties is crucial for applications in organic synthesis, materials science, and drug development, where molecular geometry can significantly influence reactivity, biological activity, and material characteristics.

This technical guide provides a comprehensive overview of the known physical properties of cis- and trans-1,4-diisopropylcyclohexane, details the experimental methodologies for their determination, and explores the underlying conformational principles that govern their behavior.

Conformational Analysis: The Chair Conformation and Steric Hindrance

The physical properties of cyclohexane derivatives are intrinsically linked to their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For 1,4-disubstituted cyclohexanes, the relative stability of the cis and trans isomers is determined by the steric strain experienced by the substituents. Due to their significant steric bulk, isopropyl groups strongly prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

-

trans-1,4-diisopropylcyclohexane: In its most stable chair conformation, both isopropyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, resulting in a thermodynamically more stable molecule.[1]

-

cis-1,4-diisopropylcyclohexane: In any chair conformation of the cis isomer, one isopropyl group must be in an axial position while the other is equatorial. This leads to significant 1,3-diaxial steric strain between the axial isopropyl group and the axial hydrogens, rendering the cis isomer less stable than the trans isomer.[1]

This fundamental difference in stability influences the physical properties of the two isomers.

Physical Properties

While extensive quantitative data for the pure, separated isomers of 1,4-diisopropylcyclohexane is not widely available in the literature, some properties have been reported for the mixture of isomers.

Data Presentation

| Physical Property | Value (Mixture of cis and trans isomers) |

| Boiling Point | 214-216 °C[2][3] |

| Density | 0.8192 g/cm³[2] |

| Melting Point | Two values are reported in the NIST database which may correspond to different isomers or crystalline forms: -52.85 °C (220.3 K) and -28.15 °C (245 K).[4] It is plausible that the more stable trans isomer, with its more regular structure allowing for better crystal packing, would have the higher melting point. |

| Molecular Weight | 168.32 g/mol |

Note: Due to the greater thermodynamic stability and more efficient packing of the trans isomer, it is expected to have a higher melting point and a slightly different boiling point and density compared to the cis isomer. For comparison, in the analogous cis- and trans-1,4-dimethylcyclohexane, the trans isomer is more stable by approximately 1.8 kcal/mol.

Experimental Protocols

The determination of the physical properties of organic compounds like 1,4-diisopropylcyclohexane involves a suite of standard laboratory techniques. The separation of the cis and trans isomers is a prerequisite for measuring the properties of the pure compounds.

Isomer Separation

1. Preparative Gas Chromatography (pGC): This is a powerful technique for separating volatile isomers with high purity.

-

Principle: The mixture of isomers is vaporized and passed through a long column containing a stationary phase. The isomers interact differently with the stationary phase based on their physical and chemical properties (e.g., polarity, boiling point), leading to different retention times and their separation.

-

Methodology:

-

A preparative-scale gas chromatograph equipped with a suitable column (e.g., a non-polar or slightly polar capillary column) is used.

-

The oven temperature, carrier gas flow rate, and injection volume are optimized to achieve baseline separation of the cis and trans peaks.

-

As each isomer elutes from the column, it is passed through a detector and then collected in a cooled trap.

-

The purity of the collected fractions can be verified by analytical GC.

-

2. Fractional Distillation: While challenging due to the likely small difference in boiling points, fractional distillation can be employed for isomer separation.

-

Principle: This technique separates liquids with different boiling points. The component with the lower boiling point will vaporize more readily and can be collected as the distillate.

-

Methodology:

-

The isomer mixture is placed in a round-bottom flask fitted with a long, efficient fractionating column (e.g., a Vigreux or packed column).

-

The mixture is heated slowly and evenly.

-

The vapor rises through the column, undergoing multiple condensation and vaporization cycles, which enriches the vapor in the more volatile component.

-

The temperature at the top of the column is monitored, and fractions are collected over narrow temperature ranges.

-

Property Determination

1. Boiling Point Determination:

-

Methodology (Distillation Method): During fractional distillation, the temperature at which a pure fraction distills is its boiling point at the recorded atmospheric pressure.

-

Methodology (Thiele Tube Method): A small amount of the purified liquid is placed in a small test tube with an inverted capillary tube. The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

2. Melting Point Determination:

-

Methodology: A small amount of the solidified pure isomer is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature range from which the first liquid appears to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically <1°C) is indicative of a pure compound.

3. Density Measurement:

-

Methodology (Pycnometry): A pycnometer, a glass flask with a precisely known volume, is weighed empty. It is then filled with the liquid isomer and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the liquid must be accurately controlled and recorded as density is temperature-dependent.

-

Methodology (Vibrating Tube Densimeter): This instrument measures the oscillation frequency of a U-shaped tube filled with the liquid. The frequency is directly related to the density of the liquid. This method is highly accurate and requires only a small sample volume.

Visualization of Conformational Equilibrium

The difference in stability between the cis and trans isomers of 1,4-diisopropylcyclohexane can be visualized as a conformational equilibrium. The trans isomer predominantly exists in the low-energy diequatorial conformation, while the cis isomer is an equilibrium mixture of two identical (in terms of energy) axial-equatorial conformations.

Conformational equilibrium of trans and cis isomers.

Conclusion

The physical properties of cis- and trans-1,4-diisopropylcyclohexane are dictated by the conformational preferences of the bulky isopropyl groups on the cyclohexane ring. The trans isomer, which can adopt a low-energy diequatorial conformation, is significantly more stable than the cis isomer, which must place one isopropyl group in a sterically hindered axial position. This difference in stability is expected to manifest in different melting points, boiling points, and densities for the pure isomers. While experimental data for the separated isomers is scarce, established analytical and separation techniques such as preparative gas chromatography and fractional distillation, coupled with standard methods for physical property determination, provide a clear pathway for their characterization. A thorough understanding of these properties and the underlying stereochemical principles is essential for the effective application of these compounds in various scientific and industrial fields.

References

A Technical Guide to the Physical Properties of 1,4-Diisopropylcyclohexane

This technical guide provides a comprehensive overview of the melting and boiling point data for 1,4-diisopropylcyclohexane, a dialkyl-substituted cycloalkane. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical property data for this compound. This guide consolidates available data, outlines general experimental methodologies for its determination, and presents a logical workflow for these processes.